Ethyl 3-(isopropylamino)propanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

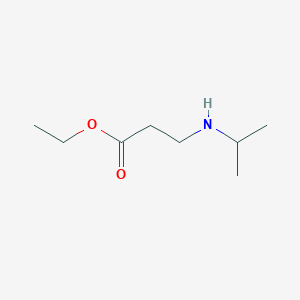

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-(propan-2-ylamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-4-11-8(10)5-6-9-7(2)3/h7,9H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGEHOKVPALSAIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCNC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20505188 | |

| Record name | Ethyl N-propan-2-yl-beta-alaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20505188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16217-22-4 | |

| Record name | Ethyl N-propan-2-yl-beta-alaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20505188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 3-[(propan-2-yl)amino]propanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Applications of Ethyl 3-(isopropylamino)propanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-(isopropylamino)propanoate, with the CAS number 16217-22-4, is a secondary amino ester that serves as a versatile intermediate in the synthesis of a range of organic molecules. Its bifunctional nature, possessing both a secondary amine and an ester group, makes it a valuable building block in the agrochemical and pharmaceutical industries. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a particular focus on its role in the development of active compounds.

Chemical and Physical Properties

This compound is a colorless liquid under standard conditions. Its key physicochemical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₇NO₂ | () |

| Molecular Weight | 159.23 g/mol | () |

| CAS Number | 16217-22-4 | () |

| Appearance | Colorless liquid | ([Link]) |

| Boiling Point | 91-92 °C at 20 Torr | ([Link]) |

| Density | 0.919 g/cm³ (predicted) | ([Link]) |

| Solubility | Slightly soluble in water; soluble in chloroform, methanol, and ethanol | ([Link]) |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the aza-Michael addition of isopropylamine to ethyl acrylate. This reaction is typically carried out without a solvent or in a protic solvent like ethanol and can be performed with or without a catalyst.

Reaction Scheme:

Caption: Synthesis of this compound via aza-Michael addition.

Experimental Protocol:

A general laboratory-scale procedure for the synthesis of this compound is as follows:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add isopropylamine (1.0 equivalent).

-

Slowly add ethyl acrylate (1.0 to 1.2 equivalents) to the flask. The reaction is exothermic, and the addition should be controlled to maintain a safe temperature.

-

After the addition is complete, the reaction mixture is stirred at room temperature or gently heated (e.g., to 50-60 °C) for several hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the excess reactants and any low-boiling byproducts are removed under reduced pressure.

-

The crude product is then purified by vacuum distillation to yield pure this compound.

Spectroscopic Characterization (Predicted)

While a publicly available, comprehensive set of spectra for this compound is not readily found in the literature, its spectral characteristics can be reliably predicted based on its structure and data from analogous compounds.

¹H NMR (Proton Nuclear Magnetic Resonance)

-

Ethyl group (ester): A triplet at approximately 1.2 ppm (3H, -OCH₂CH ₃) and a quartet at around 4.1 ppm (2H, -OCH ₂CH₃).

-

Propanoate backbone: Two triplets, one around 2.5 ppm (2H, -NHCH ₂CH₂CO-) and another around 2.8 ppm (2H, -NHCH₂CH ₂CO-).

-

Isopropyl group: A doublet at approximately 1.0 ppm (6H, -CH(C H₃)₂) and a septet around 2.9 ppm (1H, -CH (CH₃)₂).

-

Amine proton: A broad singlet (1H, -NH -), the chemical shift of which can vary depending on the solvent and concentration.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

-

Ethyl group (ester): A peak around 14 ppm (-OCH₂C H₃) and another at approximately 60 ppm (-OC H₂CH₃).

-

Propanoate backbone: A carbonyl carbon peak around 172 ppm (-C =O), and two aliphatic carbons around 35 ppm (-NHCH₂C H₂CO-) and 45 ppm (-NHC H₂CH₂CO-).

-

Isopropyl group: A peak around 22 ppm for the two equivalent methyl carbons (-CH(C H₃)₂) and a peak around 48 ppm for the methine carbon (-C H(CH₃)₂).

IR (Infrared) Spectroscopy

-

N-H stretch: A weak to medium absorption band in the region of 3300-3500 cm⁻¹.

-

C-H stretch (aliphatic): Multiple sharp peaks in the 2850-2970 cm⁻¹ region.

-

C=O stretch (ester): A strong, sharp absorption band around 1735 cm⁻¹.

-

C-N stretch: A medium absorption in the 1100-1300 cm⁻¹ region.

-

C-O stretch (ester): A strong absorption in the 1150-1250 cm⁻¹ region.

Mass Spectrometry

The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 159. Key fragmentation patterns would likely involve:

-

Alpha-cleavage adjacent to the nitrogen atom, leading to the loss of a methyl radical (M-15) or an ethyl group from the propanoate chain.

-

Cleavage of the ester group , resulting in fragments corresponding to the loss of the ethoxy group (-OC₂H₅, M-45) or the entire ester functionality.

-

A base peak at m/z 86 is likely, corresponding to the [CH(CH₃)₂NHCH₂CH₂]⁺ fragment.

Reactivity and Applications

The reactivity of this compound is centered around its secondary amine and ester functionalities.

Reactivity of the Secondary Amine

The lone pair of electrons on the nitrogen atom makes it nucleophilic and basic. It can undergo a variety of reactions, including:

-

N-Alkylation and N-Arylation: Reaction with alkyl or aryl halides to form tertiary amines.

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Reaction with isocyanates and isothiocyanates: To form ureas and thioureas, respectively.

Reactivity of the Ester Group

The ester group is susceptible to nucleophilic acyl substitution reactions, such as:

-

Hydrolysis: Conversion to the corresponding carboxylic acid under acidic or basic conditions.

-

Transesterification: Reaction with another alcohol in the presence of an acid or base catalyst.

-

Amidation: Reaction with amines to form amides, often requiring harsh conditions or activation of the ester.

Application in Agrochemicals: Synthesis of Benfuracarb

A primary industrial application of this compound is as a key intermediate in the synthesis of the broad-spectrum carbamate insecticide and nematicide, Benfuracarb.([Link])

Caption: Role of this compound in Benfuracarb synthesis.

In the synthesis of Benfuracarb, the secondary amine of this compound is reacted with a sulfenyl chloride derivative, which is in turn derived from carbofuran. This reaction forms the N-S bond and incorporates the β-alaninate moiety into the final insecticide molecule.

Potential Applications in Drug Development

The β-amino ester scaffold present in this compound is a common structural motif in many biologically active molecules and serves as a valuable starting material for the synthesis of various pharmaceutical agents. Its amine and ester functionalities allow for facile chemical modifications to generate libraries of compounds for drug discovery.

While specific examples of this compound being directly used in a marketed drug are not prominent in the literature, closely related β-amino esters are crucial intermediates. For instance, ethyl 3-(pyridin-2-ylamino)propanoate is a key intermediate in the synthesis of the direct thrombin inhibitor, dabigatran etexilate.() This highlights the potential of the β-amino propanoate core in constructing complex heterocyclic systems found in modern pharmaceuticals.

The general applications of β-amino esters in medicinal chemistry include their use as precursors for:

-

β-peptides and peptidomimetics: The β-amino acid core can be incorporated into peptide sequences to create more stable and proteolytically resistant analogs of natural peptides.

-

Heterocyclic compounds: The amine and ester groups can be utilized in cyclization reactions to form a wide variety of nitrogen- and oxygen-containing heterocycles, which are prevalent in drug molecules.

-

Prodrugs: The ester functionality can be used to mask a carboxylic acid group in a drug molecule, improving its oral bioavailability. The ester is then hydrolyzed in vivo to release the active carboxylic acid.

Safety and Handling

This compound should be handled in a well-ventilated area, and personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. It is classified as an irritant to the skin and eyes. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical intermediate with established applications in the agrochemical industry and significant potential in pharmaceutical research and development. Its straightforward synthesis, combined with the reactivity of its secondary amine and ester functional groups, makes it an attractive starting material for the construction of more complex and biologically active molecules. This guide has provided a comprehensive overview of its chemical properties, synthesis, characterization, and applications, intended to be a valuable resource for scientists and researchers in the field.

References

- Chem-online. Ethyl 3-(isopropylamino)

- Biosynce. Ethyl 3-(isopropylamino)

- Van Gysel, T., et al. (2017). Quantitative First-Principles Kinetic Modeling of the Aza-Michael Addition to Acrylates in Polar Aprotic Solvents. The Journal of Organic Chemistry, 82(1), 256-267.

- Royal Society of Chemistry. (2014).

- PubChem. Benfuracarb. [Link]

- Google Patents. Preparation method for ethyl 3-(pyridin-2-ylamino)

- Google Patents.

- Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0030058). [Link]

- Human Metabolome Database. 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0030058). [Link]

- NIST WebBook. ethyl 3-(diethylamino)

- Gauth.

- Angene Chemical. Safety Data Sheet - Ethyl 3-(isopropylamino)

- ResearchGate. Kinetics of the aza-Michael reaction (1/1 amine/acrylate molar ratio) as determined by ¹H NMR spectroscopy. [Link]

- ResearchGate.

- Organic Syntheses.

- PubMed. Short synthesis of ethyl 3-(3-aminophenyl)

- Google Patents. Preparation method for ethyl 3-(pyridin-2-ylamino)

Introduction: The Significance of a Versatile β-Amino Ester

An In-depth Technical Guide to Ethyl 3-(isopropylamino)propanoate (CAS 16217-22-4)

Abstract: This technical guide provides a comprehensive overview of this compound, a versatile β-amino ester intermediate. The document is structured to serve researchers, scientists, and drug development professionals by detailing its chemical and physical properties, synthesis and purification protocols, analytical characterization methods, and applications. Emphasis is placed on the practical causality behind experimental choices and the integration of authoritative references to ensure scientific integrity.

This compound, with CAS Registry Number 16217-22-4, is a secondary amine and an ethyl ester derivative of β-alanine. As a member of the β-amino ester class of compounds, it serves as a crucial building block in organic synthesis. These structures are of considerable interest in medicinal chemistry due to their prevalence in biologically active molecules and their utility as precursors to important pharmaceutical scaffolds, such as β-lactam antibiotics.[1][2][3][4]

The molecule's structure, featuring both a nucleophilic secondary amine and an electrophilic ester functional group, imparts a dual reactivity that makes it a valuable intermediate for creating more complex molecules.[5] Its applications span from the synthesis of agrochemicals, like the carbamate insecticide Benfuracarb, to its use as an intermediate in the development of novel pharmaceutical agents, including local anesthetics and cardiovascular drugs.[5][6] This guide aims to consolidate the technical knowledge surrounding this compound, providing a foundational resource for its effective utilization in research and development.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in experimental work. These parameters dictate appropriate handling, storage, and reaction conditions.

Physical and Chemical Properties

The key physicochemical data for this compound are summarized below. This data is critical for predicting its behavior in various solvents and under different temperature and pressure conditions.

| Property | Value | Source(s) |

| CAS Number | 16217-22-4 | [6][7] |

| Molecular Formula | C₈H₁₇NO₂ | [5][6] |

| Molecular Weight | 159.23 g/mol | [5][6] |

| Appearance | Colorless transparent liquid | |

| Boiling Point | 91-92 °C at 20 Torr | [6][7] |

| Density | 0.919 ± 0.06 g/cm³ (Predicted) | [6][7] |

| Solubility | Slightly soluble in water; soluble in chloroform, methanol, ethanol | [7] |

| pKa | 9.55 ± 0.29 (Predicted) | [6] |

| Flash Point | 80.6 ± 22.6 °C | [7] |

| Storage Conditions | 2-8°C, under inert gas, sealed, dry, lightproof | [5][6][8] |

Spectroscopic Data for Characterization

Structural verification is paramount. The following table outlines the characteristic spectroscopic data used to identify and confirm the purity of this compound.

| Technique | Characteristic Data | Source(s) |

| ¹H NMR (300 MHz, CDCl₃) | δ (ppm): 0.98 (d, 6H), 1.24 (t, 3H), 2.38 (t, 2H), 2.75 (t, 2H), 2.99 (sept, 1H), 4.10 (q, 2H) | [9] |

| ¹³C NMR (CDCl₃) | δ (ppm): 14.2, 20.6, 36.6, 41.1, 48.3, 60.0, 172.9 | [9] |

| IR Spectroscopy | Key peaks corresponding to N-H, C-H, C=O (ester), and C-N stretches are expected. | [10][11][12] |

| Mass Spectrometry (EI) | Molecular Ion (M⁺) peak at m/z 159, with fragmentation patterns corresponding to the loss of ethyl, ester, and isopropyl groups. | [10][13] |

Synthesis and Purification: The Aza-Michael Addition

The most direct and common route for synthesizing this compound is the aza-Michael addition (or conjugate addition) of isopropylamine to ethyl acrylate.[6] This reaction is a cornerstone of organic synthesis for forming carbon-nitrogen bonds and is highly valued for its atom economy.[1][14]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis and purification of this compound.

Detailed Synthesis Protocol

This protocol is adapted from a general procedure for aza-Michael additions promoted on a silica surface, which offers an environmentally friendlier, solvent-free option.[1][9]

-

Activation of Silica Gel (Optional but Recommended): Heat silica gel (e.g., 10g, TLC grade HF₂₅₄) at 120-130°C for 10 minutes under vacuum (0.5 mm Hg). Cool under a nitrogen atmosphere. This activation step removes adsorbed water, which can interfere with the reaction.

-

Reaction Setup: To a round-bottom flask containing the activated silica (1g), add isopropylamine (2 mmol) followed by ethyl acrylate (5 mmol). The use of excess alkene helps to drive the reaction to completion.

-

Reaction Execution: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed. The reaction is typically complete within several hours.

-

Product Isolation (Workup):

-

Add methanol to the reaction mixture to dissolve the product off the silica surface.

-

Filter the silica gel and wash it with additional methanol.

-

Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to yield the crude product.

-

-

Purification:

-

Chromatography: For high purity, the crude oil can be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in a non-polar solvent like petroleum ether or hexanes.[9]

-

Distillation: Alternatively, for larger scales, the product can be purified by vacuum distillation, collecting the fraction at 91-92 °C and 20 Torr.[6][7]

-

Causality Insight: The silica surface acts as a mild Lewis acid, activating the ethyl acrylate electrophile and facilitating the nucleophilic attack by the isopropylamine. This avoids the need for strong acid or base catalysts, which can lead to side reactions and more complex workup procedures.[1]

Analytical Characterization Workflow

Confirming the identity and purity of the synthesized product is a critical, self-validating step in any chemical synthesis. A multi-technique approach ensures the highest level of confidence.

Caption: A logical workflow for the analytical validation of synthesized this compound.

Applications in Research and Drug Development

The utility of this compound stems from its identity as a β-amino ester, a class of compounds with significant roles in biochemistry and medicinal chemistry.[3][4]

-

Pharmaceutical Intermediate: The amine and ester functionalities allow for straightforward chemical modifications. It is used as a precursor in the synthesis of various pharmaceutical agents, with reported applications in developing local anesthetics and cardiovascular drugs.[5] The β-amino acid backbone is a key structural motif in many biologically active peptides and small-molecule pharmaceuticals, often conferring increased potency and stability against enzymatic degradation.[3][4]

-

Agrochemical Synthesis: It is a known intermediate in the production of Benfuracarb, a carbamate insecticide and nematicide. This highlights its industrial relevance beyond the pharmaceutical sector.

-

Poly(β-amino ester) (PBAE) Research: While not a direct monomer, its structure is representative of the building blocks used to create PBAEs. PBAEs are a class of biodegradable and pH-responsive polymers extensively researched for drug and gene delivery applications.[15][16] The tertiary amines within the polymer backbone become protonated at lower pH (e.g., in endosomes), facilitating endosomal escape—a critical step for delivering therapeutic payloads into the cell cytoplasm.[16] Understanding the chemistry of simple β-amino esters like this one provides foundational knowledge for this advanced polymer research.

-

Proteomics Research: The compound has been noted as a product for proteomics research, though specific applications are less detailed in readily available literature.[17] It may be used in derivatization or as a synthetic building block for creating probes or affinity ligands.

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols are essential. The following information is synthesized from available Safety Data Sheets (SDS).

-

Hazard Identification:

-

Harmful if swallowed (Acute toxicity, oral, Category 4).[18]

-

Causes skin irritation (Category 2).[18]

-

Causes serious eye irritation (Category 2A).[18]

-

May cause respiratory irritation (Specific target organ toxicity, single exposure, Category 3).[18]

-

Some sources also list it as a highly flammable liquid and vapor (H225).

-

-

Precautionary Measures:

-

Handling: Use in a well-ventilated area or fume hood. Avoid breathing vapors or mist. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[18][19]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[19] Recommended storage is between 2-8°C under an inert atmosphere to maintain stability.[5][6] Keep away from heat, sparks, and open flames.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[18]

-

Conclusion

This compound is a functionally rich and synthetically accessible β-amino ester. Its value as a chemical intermediate is well-established, primarily through its application in the synthesis of agrochemicals and its potential as a building block for diverse pharmaceutical agents. The straightforward aza-Michael addition synthesis makes it readily available for research and development. For scientists and professionals in drug discovery and chemical synthesis, a comprehensive understanding of its properties, synthesis, and handling is key to unlocking its full potential as a versatile tool for chemical innovation.

References

- SYNLETT. (2004). Synthesis of β-Amino Esters via Aza-Michael Addition of Amines to Alkenes Promoted on Silica: A Useful and Recyclable Surface. [Link]

- Vicario, J. L., Badía, D., & Carrillo, L. (2004). Asymmetric Synthesis of β-Amino Esters by Aza-Michael Reaction of α,β-Unsaturated Amides Using (S,S)-(+)-Pseudoephedrine as Chiral Auxiliary. The Journal of Organic Chemistry, 69(7), 2588–2590. [Link]

- BIOSYNCE. (n.d.). Ethyl 3-(isopropylamino)

- PubMed. (2004). Asymmetric synthesis of beta-amino esters by aza-Michael reaction of alpha,beta-unsaturated amides using (S,S)-(+)-pseudoephedrine as chiral auxiliary. [Link]

- Fengle Chemical. (n.d.). Exploring Ethyl 3-(Isopropylamino)

- MDPI. (2018). Continuous-Flow Synthesis of β-Amino Acid Esters by Lipase-Catalyzed Michael Addition of Aromatic Amines. Molecules, 23(7), 1779. [Link]

- PubMed. (1999). Chemical process synthesis of beta-amino acids and esters. [Link]

- Angene Chemical. (2021). Safety Data Sheet - Ethyl 3-(isopropylamino)

- MySkinRecipes. (n.d.). Ethyl 3-(isopropylamino)

- ResearchGate. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. [Link]

- Hilaris Publisher. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. [Link]

- University of Groningen Research Portal. (2019). Poly(beta-Amino Esters)

- PubMed Central (PMC). (n.d.). Poly(beta-amino esters)

- The Royal Society of Chemistry. (2014).

- Google Patents. (n.d.). CN104910066A - Ethyl 3-(pyridin-2-ylamino)

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Ethyl 3-(benzylamino)

- Google Patents. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino)

- PubMed. (2011). Short synthesis of ethyl 3-(3-aminophenyl)

- Patsnap Eureka. (2025). Ethyl Propanoate in Organic Acid Production: Process Improvements. [Link]

- Organic Syntheses. (n.d.).

- ResearchGate. (n.d.).

- WeReports. (2025). 3 Isopropylamino Propionic Acid Ethyl Ester Cas 16217 22 4 Market. [Link]

- WebMO. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. [Link]

- Patsnap Eureka. (2025).

- ResearchGate. (2025). Short Synthesis of Ethyl 3-(3-Aminophenyl)

- ERIC. (2023).

- PubChem. (n.d.). Ethyl 3-(diethylamino)

- Patsnap Eureka. (2025). Ethyl Propanoate as an Eco-Friendly Paint Solvent. [Link]

- Patsnap Eureka. (2025).

- YouTube. (2019). mechanism of ester hydrolysis. [Link]

- Cenmed. (n.d.). Ethyl 3-(isopropylamino)

- YouTube. (2015).

- PubChem. (n.d.). Ethyl 3-(methylamino)

- Google Patents. (n.d.).

Sources

- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 2. Chemical process synthesis of beta-amino acids and esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. hilarispublisher.com [hilarispublisher.com]

- 5. This compound [myskinrecipes.com]

- 6. This compound | 16217-22-4 [chemicalbook.com]

- 7. biosynce.com [biosynce.com]

- 8. 16217-22-4|this compound|BLD Pharm [bldpharm.com]

- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 10. rsc.org [rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Spectroscopic Analysis of Ethyl Propanoate Molecular Interactions [eureka.patsnap.com]

- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 14. pubs.acs.org [pubs.acs.org]

- 15. research.rug.nl [research.rug.nl]

- 16. Poly(beta-amino esters): applications in immunology - PMC [pmc.ncbi.nlm.nih.gov]

- 17. scbt.com [scbt.com]

- 18. angenechemical.com [angenechemical.com]

- 19. tcichemicals.com [tcichemicals.com]

Ethyl 3-(isopropylamino)propanoate molecular weight

An In-Depth Technical Guide to Ethyl 3-(isopropylamino)propanoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a key chemical intermediate. As a Senior Application Scientist, this document is structured to deliver not just data, but actionable insights grounded in established scientific principles, focusing on the causality behind its synthesis, characterization, and application.

Core Compound Identity and Significance

This compound (CAS No: 16217-22-4) is a secondary amino ester that serves as a versatile building block in organic synthesis.[1][2] Its structure, featuring an ethyl ester group and an isopropylamino substituent, provides a reactive handle for constructing more complex molecules. While it is a relatively simple molecule, its utility is significant, primarily as an intermediate in the synthesis of agrochemicals and as a structural motif explored in pharmaceutical research.[3] Its value lies in its reliable synthesis and predictable reactivity, making it a dependable component in multi-step synthetic pathways.

Physicochemical Characteristics

A clear understanding of a compound's physical and chemical properties is foundational to its application. The data below has been consolidated from various chemical suppliers and databases to provide a reliable reference for laboratory use.

| Property | Value | Source(s) |

| Molecular Weight | 159.23 g/mol | [1][3][4] |

| Molecular Formula | C₈H₁₇NO₂ | [1][2][3] |

| CAS Number | 16217-22-4 | [1][2] |

| Appearance | Colorless transparent liquid | |

| Boiling Point | 249.7°C at 760 mmHg | |

| Flash Point | 104.8°C | |

| Common Purity | ≥95% - 99.0% | [2][5] |

| Synonyms | Ethyl 3-(propan-2-ylamino)propanoate, Ethyl 3-[(1-methylethyl)amino]-propionate | [4] |

Synthesis Pathway: The Michael Addition

The most common and industrially viable method for producing this compound is through aza-Michael addition. This reaction involves the nucleophilic addition of isopropylamine to the electron-deficient alkene of ethyl acrylate.[1] The choice of this pathway is driven by its high atom economy, straightforward execution, and the relatively low cost of the starting materials.

Caption: Synthesis workflow for this compound.

Step-by-Step Synthesis Protocol

This protocol is a self-validating system; successful execution will yield a product whose analytical data matches the established specifications for this compound.

-

Reactor Preparation: A clean, dry reaction vessel equipped with a magnetic stirrer, dropping funnel, and a reflux condenser is charged with isopropylamine. The reaction can often be run neat (without solvent), which is preferable for industrial applications to reduce waste and simplify purification.

-

Reactant Addition: Ethyl acrylate is added dropwise to the stirred isopropylamine.[1]

-

Causality: The reaction is exothermic. A controlled, dropwise addition is critical to manage the reaction temperature and prevent runaway reactions or the formation of side products from polymerization of the ethyl acrylate. An ice bath may be used for cooling if necessary.

-

-

Reaction: After the addition is complete, the mixture is stirred at room temperature. The reaction progress can be monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Purification: The crude product is typically purified by vacuum distillation.

-

Trustworthiness: This step is crucial for removing any unreacted starting materials and potential side products, ensuring the final product meets the high purity standards (typically >98%) required for subsequent applications.

-

Analytical Characterization for Quality Assurance

Verifying the identity and purity of the synthesized compound is a non-negotiable step. A combination of chromatographic and spectroscopic methods provides a comprehensive quality profile.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product. A typical method would involve a C18 reverse-phase column with a mobile phase of acetonitrile and water.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Confirms the molecular weight of the compound (m/z = 159.23) and provides information about fragmentation patterns, which helps in structural confirmation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide unambiguous structural elucidation by showing the chemical environment of each proton and carbon atom, confirming the connectivity of the isopropyl and propanoate moieties.

Applications in Drug Development and Agrochemicals

The utility of this compound is defined by its role as a precursor to more complex, high-value molecules.

Caption: Key application areas for this compound.

Role in Agrochemicals

The most established industrial application of this compound is as a key intermediate in the production of Benfuracarb, a carbamate insecticide. The secondary amine of this compound is the reactive site used to build the final carbamate structure, demonstrating its value as a reliable molecular scaffold.

Relevance to Pharmaceutical Development

While not a direct precursor to a marketed drug, this compound and its structural analogs are highly relevant to drug development professionals for several reasons:

-

Investigational Potential: The molecule has been explored for its potential in developing treatments for neurological and inflammatory diseases, as well as for use as a cognitive enhancer.[3] This suggests its core structure may be a useful starting point for medicinal chemistry campaigns.

-

Structural Analogy: The β-amino ester motif is a common feature in many active pharmaceutical ingredients (APIs). For instance, similar structures like Ethyl 3-(pyridin-2-ylamino)propanoate are critical intermediates for direct thrombin inhibitors such as dabigatran etexilate.[6] Likewise, Ethyl 3-(benzylamino)propanoate is used to synthesize beta-agonist prodrugs.[7] Understanding the synthesis and reactivity of this compound provides valuable, transferable insights for developing synthetic routes to these and other complex APIs.

Safety, Handling, and Storage

Safe handling is paramount in a research environment. This compound is classified with specific hazards that require appropriate precautions.

| Hazard Class | GHS Classification | Precautionary Statement(s) | Source(s) |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. | [8] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. | [8][9] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation. | [9] |

| Respiratory Irritation | Category 3 | H335: May cause respiratory irritation. | [9] |

Protocol for Safe Handling and Storage

-

Personal Protective Equipment (PPE): Always handle this chemical wearing appropriate PPE, including safety glasses with side shields or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[8][10]

-

Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[8][11]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10] For long-term stability and to maintain purity, it is often recommended to store the compound in a freezer under an inert atmosphere at -20°C.[2][12]

-

Spill Response: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable, closed container for disposal.[10][11] Do not allow the product to enter drains.[8][9]

Conclusion

This compound is a foundational chemical intermediate whose value is demonstrated in both large-scale industrial synthesis and specialized research applications. Its straightforward synthesis, well-defined properties, and versatile reactivity make it a reliable tool for chemists. For drug development professionals, while it may not be a direct component of a final API, the principles of its synthesis and its structural similarity to other key pharmaceutical intermediates provide crucial expertise applicable to a wide range of synthetic challenges.

References

- Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Exploring Ethyl 3-(Isopropylamino)

- Lead Sciences. (n.d.). Ethyl 3-(isopropylamino)

- Angene Chemical. (2021-05-01). Safety Data Sheet - Ethyl 3-(isopropylamino)

- BIOSYNCE. (n.d.). Ethyl 3-(isopropylamino)

- Cole-Parmer. (n.d.). Material Safety Data Sheet - Ethyl 3-(benzylamino)

- PubChem. (n.d.). Ethyl alpha-[isopropylideneaminooxy]propionate.

- Google Patents. (2015-06-11). Preparation method for ethyl 3-(pyridin-2-ylamino)

- PubMed. (2011). Short synthesis of ethyl 3-(3-aminophenyl)

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Ethyl 3-(benzylamino)propanoate in Modern Pharmaceutical Synthesis. [Link]

- Xinyi Yongcheng Chemical Industrial Co., Ltd. (n.d.). Ethyl 3-(isopropylamino)

- Chongqing Chemdad Co., Ltd. (n.d.). 3-isopropylamino-propionic acid ethyl ester x hcl >98%. [Link]

Sources

- 1. This compound | 16217-22-4 [chemicalbook.com]

- 2. This compound - Lead Sciences [lead-sciences.com]

- 3. biosynce.com [biosynce.com]

- 4. 3-ISOPROPYLAMINO-PROPIONIC ACID ETHYL ESTER X HCL >98% Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. Xinyi Yongcheng Chemical Industrial Co., Ltd.--Ethyl 3-(isopropylamino)propanoate|16217-22-4 [huilichemical.com]

- 6. CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents [patents.google.com]

- 7. nbinno.com [nbinno.com]

- 8. angenechemical.com [angenechemical.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. fishersci.com [fishersci.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. 16217-22-4|this compound|BLD Pharm [bldpharm.com]

The Definitive Guide to the Structural Elucidation of Ethyl 3-(isopropylamino)propanoate: A Methodological Approach for Researchers

This technical guide provides a comprehensive framework for the structural elucidation of Ethyl 3-(isopropylamino)propanoate, a key intermediate in the synthesis of various agrochemicals and a molecule of interest in pharmaceutical research.[1] Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of analytical techniques. Instead, it offers a strategic and logical workflow, grounded in established spectroscopic principles, to ensure accurate and irrefutable characterization of this secondary amine ester.

Introduction: The Significance of this compound

This compound (C₈H₁₇NO₂) is a colorless liquid with a molecular weight of 159.23 g/mol .[1] Its primary industrial application lies in its role as a precursor to Benfuracarb, a carbamate insecticide. The molecule's structure, featuring both a secondary amine and an ethyl ester functional group, also makes it a versatile building block in the development of novel pharmaceutical agents. Accurate structural verification is paramount to ensure the purity, efficacy, and safety of its downstream products. This guide provides the methodological rationale and practical protocols to achieve this.

Synthesis and Purification: A Mechanistic Perspective

The synthesis of this compound is typically achieved through an aza-Michael addition reaction between isopropylamine and ethyl acrylate.[1] This reaction is a classic example of conjugate addition, where the nucleophilic amine attacks the β-carbon of the α,β-unsaturated ester.

Reaction Mechanism: A Step-by-Step Visualization

The reaction proceeds via a zwitterionic intermediate, followed by a proton transfer, which is often facilitated by another amine molecule acting as a base.[2] The exergonic nature of this reaction makes it an efficient method for the formation of the C-N bond.

Caption: A simplified workflow of the aza-Michael addition for the synthesis of this compound.

Experimental Protocol: Synthesis and Purification

Materials:

-

Isopropylamine

-

Ethyl acrylate

-

Anhydrous diethyl ether (for extraction)

-

Anhydrous magnesium sulfate (for drying)

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add isopropylamine.

-

Slowly add ethyl acrylate to the flask. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for 24 hours to ensure complete conversion.

-

Dilute the reaction mixture with anhydrous diethyl ether.

-

Wash the organic layer with brine to remove any unreacted isopropylamine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield pure this compound.

The Core of Elucidation: A Multi-faceted Spectroscopic Approach

The structural confirmation of this compound relies on the synergistic interpretation of data from multiple spectroscopic techniques. This self-validating system ensures that each piece of structural information is corroborated by independent methods.

Caption: The integrated workflow for the structural elucidation of this compound.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the number of different types of protons and their neighboring atoms. For this compound, the following signals are predicted:

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| -CH(CH₃)₂ | ~2.8 - 3.0 | Septet | 1H |

| -CH(CH ₃)₂ | ~1.0 - 1.2 | Doublet | 6H |

| -NH - | ~1.5 - 2.5 | Broad Singlet | 1H |

| -NH-CH ₂-CH₂- | ~2.7 - 2.9 | Triplet | 2H |

| -CH₂-CH ₂-COO- | ~2.4 - 2.6 | Triplet | 2H |

| -COO-CH ₂-CH₃ | ~4.1 - 4.3 | Quartet | 2H |

| -COO-CH₂-CH ₃ | ~1.2 - 1.4 | Triplet | 3H |

Note: Predicted chemical shifts are based on computational models and may vary slightly from experimental values.

Causality of Chemical Shifts and Splitting Patterns:

-

The septet for the isopropyl methine proton is due to coupling with the six equivalent methyl protons.

-

The deshielding effect of the nitrogen atom shifts the adjacent methylene protons (-NH-CH₂ -) downfield.

-

The electron-withdrawing carbonyl group causes a downfield shift for the adjacent methylene protons (-CH₂ -COO-).

-

The broadness of the N-H proton signal is a result of quadrupole broadening and potential hydrogen exchange.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the different carbon environments in the molecule.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| -C =O | ~172 - 175 |

| -COO-C H₂-CH₃ | ~60 - 62 |

| -C H(CH₃)₂ | ~48 - 52 |

| -NH-C H₂-CH₂- | ~45 - 49 |

| -CH₂-C H₂-COO- | ~35 - 39 |

| -CH(C H₃)₂ | ~22 - 25 |

| -COO-CH₂-C H₃ | ~14 - 16 |

Note: Predicted chemical shifts are based on computational models and may vary slightly from experimental values.

Rationale for Chemical Shifts:

-

The carbonyl carbon is the most deshielded due to the strong electron-withdrawing effect of the two oxygen atoms.

-

Carbons directly bonded to the electronegative nitrogen and oxygen atoms are shifted downfield.

-

The aliphatic carbons of the isopropyl and ethyl groups appear in the upfield region of the spectrum.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) provides the molecular weight of the compound and valuable structural information through the analysis of its fragmentation pattern. For this compound (MW = 159.23), the molecular ion peak [M]⁺ should be observed at m/z 159.

Key Fragmentation Pathways:

-

Alpha-cleavage: The most common fragmentation pathway for amines involves the cleavage of the C-C bond adjacent to the nitrogen atom. This results in the formation of a resonance-stabilized iminium ion. For this compound, two primary alpha-cleavage fragments are expected:

-

Loss of a propyl radical to form an ion at m/z 116.

-

Loss of an ethyl radical from the ester group is also possible.

-

-

McLafferty Rearrangement: While less common for this specific structure, a McLafferty rearrangement involving the transfer of a gamma-hydrogen from the ethyl group to the carbonyl oxygen could occur.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

| Functional Group | Characteristic Absorption (cm⁻¹) | Appearance |

| N-H Stretch (Secondary Amine) | ~3300 - 3500 | Weak to medium, sharp |

| C-H Stretch (Aliphatic) | ~2850 - 3000 | Strong, sharp |

| C=O Stretch (Ester) | ~1735 - 1750 | Strong, sharp |

| C-O Stretch (Ester) | ~1150 - 1250 | Strong |

| C-N Stretch | ~1020 - 1250 | Medium |

Interpretation Insights:

-

The presence of a weak to medium, sharp peak in the 3300-3500 cm⁻¹ region is a strong indicator of a secondary amine.[3]

-

A strong, sharp absorption around 1740 cm⁻¹ is characteristic of the carbonyl group in a saturated ester.

-

The fingerprint region (below 1500 cm⁻¹) will show a complex pattern of absorptions that is unique to the molecule and can be used for confirmation by comparison with a reference spectrum.[4]

Experimental Protocols: A Guide to Data Acquisition

NMR Spectroscopy Sample Preparation

Materials:

-

This compound sample (5-25 mg for ¹H, 50-100 mg for ¹³C)

-

Deuterated chloroform (CDCl₃)

-

NMR tube and cap

-

Pasteur pipette and glass wool

Procedure:

-

Weigh the appropriate amount of the sample into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of CDCl₃ to dissolve the sample.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.

-

Cap the NMR tube and carefully wipe the outside.

-

Insert the NMR tube into the spinner turbine and adjust the depth according to the spectrometer's instructions.

GC-MS Analysis

Given the volatility of this compound, direct injection into a Gas Chromatograph-Mass Spectrometer (GC-MS) is feasible.

Instrumentation and Conditions:

-

GC Column: A non-polar column, such as a DB-5ms or equivalent, is suitable.

-

Injector Temperature: 250 °C

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

MS Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Range: 40-400 amu.

FTIR Spectroscopy

Method: Attenuated Total Reflectance (ATR) is a convenient method for liquid samples.

Procedure:

-

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Acquire a background spectrum of the clean, empty ATR crystal.

-

Place a small drop of the this compound sample onto the ATR crystal.

-

Acquire the sample spectrum. The instrument software will automatically subtract the background spectrum.

Conclusion: A Unified Approach to Structural Certainty

The structural elucidation of this compound is a clear demonstration of the power of a multi-technique spectroscopic approach. By systematically applying ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy, and by understanding the fundamental principles that govern the data from each, researchers can confidently and unequivocally determine the structure of this and other similar molecules. This guide provides not just the "how," but more importantly, the "why," empowering scientists to move beyond routine analysis to a deeper understanding of molecular structure.

References

- Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

- Innovatech Labs. (2018, July 16). FTIR Analysis Beginner's Guide: Interpreting Results. [Link]

- Desmet, G. B., D'hooge, D. R., Omurtag, P. S., Espeel, P., Marin, G. B., Du Prez, F. E., & Reyniers, M.-F. (2016). Quantitative First-Principles Kinetic Modeling of the Aza-Michael Addition to Acrylates in Polar Aprotic Solvents. The Journal of Organic Chemistry, 81(24), 12291–12302. [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.

- University of Calgary. IR Spectroscopy Tutorial: Amines. [Link]

- PubChem.

Sources

An In-Depth Technical Guide to the Spectroscopic Data of Ethyl 3-(isopropylamino)propanoate

Introduction

Ethyl 3-(isopropylamino)propanoate, with the molecular formula C₈H₁₇NO₂ and a molecular weight of 159.23 g/mol , is a significant intermediate in the synthesis of various fine chemicals, including the carbamate insecticide Benfuracarb.[1] Its synthesis is typically achieved through a Michael addition of isopropylamine to ethyl acrylate.[2] A thorough understanding of its molecular structure is paramount for quality control, reaction monitoring, and ensuring the purity of downstream products. This guide provides a comprehensive analysis of the key spectroscopic data for this compound, offering insights into the structural elucidation of this compound through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The data presented herein is based on established spectroscopic principles and analysis of structurally analogous compounds.

Molecular Structure and Atom Numbering

To facilitate a clear and concise discussion of the spectroscopic data, the following atom numbering scheme will be used throughout this guide.

Caption: Molecular structure of this compound with atom numbering.

¹H NMR Spectroscopic Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and number of different types of protons. The predicted ¹H NMR spectrum of this compound in a deuterated solvent like CDCl₃ would exhibit distinct signals for each non-equivalent proton.

Predicted ¹H NMR Data

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-1 | ~1.25 | triplet | ~7.1 | 3H |

| H-2 | ~4.12 | quartet | ~7.1 | 2H |

| H-3 | ~2.50 | triplet | ~6.8 | 2H |

| H-4 | ~2.85 | triplet | ~6.8 | 2H |

| H-5 | ~2.80 | septet | ~6.3 | 1H |

| H-6, H-7 | ~1.05 | doublet | ~6.3 | 6H |

| N-H | ~1.5 (broad) | singlet | - | 1H |

Expert Interpretation:

-

Ethyl Ester Moiety (H-1 and H-2): The ethyl group of the ester will give rise to a characteristic quartet and triplet pattern. The methylene protons (H-2) are adjacent to an oxygen atom, which deshields them, causing them to appear downfield around 4.12 ppm.[3][4] They are split into a quartet by the three neighboring methyl protons (H-1). Conversely, the methyl protons (H-1) appear as a triplet around 1.25 ppm, split by the two methylene protons. The coupling constant for both signals is expected to be approximately 7.1 Hz, a typical value for free rotation in an ethyl group.[5][6]

-

Propanoate Chain (H-3 and H-4): The two methylene groups of the propanoate backbone (H-3 and H-4) will appear as triplets. The H-3 protons, being alpha to the carbonyl group, are expected at a slightly more downfield position (~2.50 ppm) than typical alkane protons. The H-4 protons, adjacent to the nitrogen atom, will be shifted further downfield to around 2.85 ppm due to the electron-withdrawing nature of nitrogen.[7] The coupling between these two adjacent methylene groups will result in two triplets with a coupling constant of approximately 6.8 Hz.[8]

-

Isopropyl Group (H-5, H-6, and H-7): The isopropyl group will show a septet for the single methine proton (H-5) and a doublet for the six equivalent methyl protons (H-6 and H-7). The methine proton (H-5), being attached to the nitrogen, will be found around 2.80 ppm. Its signal will be split into a septet by the six neighboring methyl protons. The two methyl groups are chemically equivalent and will produce a single, more intense signal, a doublet at around 1.05 ppm, due to splitting by the single methine proton. The coupling constant is anticipated to be around 6.3 Hz.[9]

-

Amine Proton (N-H): The proton on the secondary amine will likely appear as a broad singlet around 1.5 ppm.[10] Its chemical shift can be variable and is dependent on concentration, solvent, and temperature due to hydrogen bonding and chemical exchange. Often, this peak does not show coupling to adjacent protons. A D₂O shake experiment would confirm its identity, as the N-H proton would exchange with deuterium, causing the signal to disappear.[7]

¹³C NMR Spectroscopic Analysis

Carbon-13 NMR spectroscopy provides information on the carbon framework of a molecule. A proton-decoupled ¹³C NMR spectrum of this compound is predicted to show seven distinct signals, corresponding to the seven unique carbon environments.

Predicted ¹³C NMR Data

| Carbon(s) | Predicted Chemical Shift (δ, ppm) |

| C-1 | ~14.2 |

| C-2 | ~60.5 |

| C-3 | ~35.0 |

| C-4 | ~43.5 |

| C-5 | ~49.0 |

| C-6, C-7 | ~22.5 |

| C=O | ~172.5 |

Expert Interpretation:

-

Carbonyl Carbon (C=O): The ester carbonyl carbon is the most deshielded carbon and is expected to appear at the lowest field, around 172.5 ppm.[11]

-

Ethyl Ester Carbons (C-1 and C-2): The methylene carbon (C-2) of the ethyl group, being directly attached to an oxygen atom, will be found at a relatively downfield position of approximately 60.5 ppm. The terminal methyl carbon (C-1) is the most upfield signal, predicted around 14.2 ppm.[12]

-

Propanoate Chain Carbons (C-3 and C-4): The C-3 carbon, alpha to the carbonyl, is expected around 35.0 ppm. The C-4 carbon, bonded to the nitrogen, will be shifted downfield to about 43.5 ppm.[7]

-

Isopropyl Group Carbons (C-5, C-6, and C-7): The methine carbon (C-5) of the isopropyl group, being directly attached to the nitrogen, will resonate around 49.0 ppm. The two equivalent methyl carbons (C-6 and C-7) will appear at approximately 22.5 ppm.[12]

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions corresponding to the ester and secondary amine functionalities.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration |

| 3350 - 3310 | Weak-Medium | N-H stretch (secondary amine) |

| 2975 - 2850 | Strong | C-H stretch (aliphatic) |

| 1750 - 1735 | Strong | C=O stretch (ester)[1][13][14] |

| ~1590 | Weak-Medium | N-H bend (secondary amine)[15][16] |

| 1250 - 1020 | Strong | C-O stretch (ester) and C-N stretch (amine)[17] |

Expert Interpretation:

-

N-H Vibrations: A weak to medium intensity band is expected in the region of 3350-3310 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine.[17] A bending vibration for the N-H bond may also be observed around 1590 cm⁻¹.[15][18]

-

C-H Stretching: Strong absorption bands between 2975 cm⁻¹ and 2850 cm⁻¹ will be present due to the stretching vibrations of the sp³ C-H bonds in the ethyl and isopropyl groups.

-

C=O Stretching: A very strong and sharp absorption band in the range of 1750-1735 cm⁻¹ is the most characteristic signal in the spectrum and is indicative of the ester carbonyl group.[14][19]

-

C-O and C-N Stretching: The fingerprint region (below 1500 cm⁻¹) will contain strong bands corresponding to the C-O stretching vibrations of the ester group (typically between 1300-1000 cm⁻¹) and the C-N stretching of the amine (around 1250-1020 cm⁻¹).[3][17]

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure. According to the nitrogen rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent with the 159 g/mol for this compound.[7]

Predicted Fragmentation Pattern (Electron Ionization)

| m/z | Proposed Fragment | Significance |

| 159 | [C₈H₁₇NO₂]⁺˙ | Molecular Ion (M⁺˙) |

| 144 | [M - CH₃]⁺ | Loss of a methyl group |

| 116 | [M - OC₂H₅]⁺ | Loss of the ethoxy group |

| 102 | [CH₂(CH₂)NHCH(CH₃)₂]⁺ | α-cleavage |

| 86 | [CH₂=NHCH(CH₃)₂]⁺ | α-cleavage with rearrangement |

| 72 | [NHCH(CH₃)₂]⁺ | Cleavage at C-C bond beta to N |

| 44 | [CH(CH₃)₂]⁺ | Isopropyl cation |

Expert Interpretation:

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak at m/z 159. The fragmentation will likely be dominated by cleavages adjacent to the heteroatoms (nitrogen and oxygen).

-

α-Cleavage: A prominent fragmentation pathway for amines and esters is α-cleavage, the breaking of a bond adjacent to the heteroatom.[20][21] For this compound, α-cleavage at the C3-C4 bond could lead to a fragment with m/z 102. Another significant α-cleavage next to the nitrogen could result in a resonance-stabilized iminium ion at m/z 86.

-

Loss of Ester Groups: Fragmentation of the ester moiety is also expected. Loss of the ethoxy radical (•OC₂H₅) would give a peak at m/z 114. Loss of a methyl radical from the molecular ion could result in a fragment at m/z 144.[22][23]

Caption: Proposed key fragmentation pathways for this compound in EI-MS.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data discussed. Instrument parameters should be optimized for the specific spectrometer being used.

1. NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.[24]

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer for optimal magnetic field homogeneity.

-

Acquire a standard one-dimensional ¹H spectrum with a 90° pulse.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a relaxation delay of at least 5 seconds to ensure quantitative integration.

-

Process the Free Induction Decay (FID) with an exponential multiplication (line broadening of ~0.3 Hz) and Fourier transform.

-

Phase and baseline correct the spectrum.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate all signals.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover 0 to 220 ppm.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 scans).

-

Process the FID with an exponential multiplication (line broadening of ~1-2 Hz) and Fourier transform.

-

Phase and baseline correct the spectrum.

-

Calibrate the spectrum using the CDCl₃ solvent peak (δ 77.16 ppm).

-

2. Infrared (IR) Spectroscopy

-

Sample Preparation: As this compound is a liquid, a neat spectrum can be obtained by placing a drop of the liquid between two NaCl or KBr plates.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the clean salt plates.

-

Place the sample on one plate and cover with the second.

-

Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.

-

Co-add at least 16 scans to improve the signal-to-noise ratio.

-

The final spectrum should be presented in terms of transmittance.

-

3. Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample via a Gas Chromatography (GC) interface to ensure purity or via direct infusion.

-

Instrumentation: A mass spectrometer with an Electron Ionization (EI) source.

-

Acquisition:

-

Set the ionization energy to 70 eV.

-

Scan a mass range of m/z 35 to 200.

-

If using GC-MS, use a suitable capillary column (e.g., DB-5) and a temperature program that allows for the elution of the compound.

-

Tune the mass analyzer according to the manufacturer's recommendations.

-

References

- JoVE. (2024). Video: IR Frequency Region: Alkene and Carbonyl Stretching.

- Oreate AI Blog. (2026). Decoding the IR Spectrum of Secondary Amines.

- Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines.

- Reddit. (2022). Why is the IR stretching frequency for C=O in ester larger than that of ketones?.

- St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. Retrieved from St.

- Michigan State University. Infrared Spectrometry.

- ChemicalBook. (2023). This compound | 16217-22-4.

- Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups.

- University of California, Los Angeles. IR Spectroscopy Tutorial: Amines.

- University of California, Los Angeles. IR Spectroscopy Tutorial: Esters.

- ACS Publications. (2021). An Empirical IR Frequency Map for Ester C═O Stretching Vibrations. The Journal of Physical Chemistry A.

- Gelpi, E., et al. (1970). Combined Gas Chromatography-Mass Spectrometry of Amino Acid Derivatives.

- Organic Chemistry at the University of Colorado, Boulder. Esters.

- Junk, G., & Svec, H. (1963). The Mass Spectra of the a-,Amino Acids.

- University of Wisconsin-Madison. NMR Chemical Shifts.

- JoVE. (2025). Video: NMR Spectroscopy Of Amines.

- Iowa State University. NMR Coupling Constants.

- JoVE. (2024). Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation.

- YouTube. (2024). NMR of ethyl ethanoate for A-level Chemistry | H-NMR | Hydrogen NMR splitting patterns of esters.

- Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.

- ResearchGate. (2014). Evaluation of 1H NMR Spectroscopy for Determining the Yield of Fatty Acid Ethyl Esters Obtained by Transesterification.

- University of Wisconsin-Madison. 1H NMR Coupling Constants.

- University of California, Los Angeles. 13-C NMR Chemical Shift Table.pdf.

- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.

- ACD/Labs. (2025). 1H–1H Coupling in Proton NMR.

- Organic Chemistry at the University of Colorado, Boulder. Spin-spin splitting and coupling - Coupling in 1H NMR.

- Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons.

- YouTube. (2023). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring this compound: Properties and Applications.

- PubMed. (2011). Short synthesis of ethyl 3-(3-aminophenyl)propanoate.

- ACS Publications. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.

- The Royal Society of Chemistry. (n.d.). Supplementary Information.

- Google Patents. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.

- ResearchGate. (2025). Short Synthesis of Ethyl 3-(3-Aminophenyl)propanoate (V).

Sources

- 1. Video: IR Frequency Region: Alkene and Carbonyl Stretching [jove.com]

- 2. This compound | 16217-22-4 [chemicalbook.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. youtube.com [youtube.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. Video: NMR Spectroscopy Of Amines [jove.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. Decoding the IR Spectrum of Secondary Amines - Oreate AI Blog [oreateai.com]

- 16. Infrared Spectrometry [www2.chemistry.msu.edu]

- 17. orgchemboulder.com [orgchemboulder.com]

- 18. spcmc.ac.in [spcmc.ac.in]

- 19. reddit.com [reddit.com]

- 20. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. academic.oup.com [academic.oup.com]

- 23. osti.gov [osti.gov]

- 24. rsc.org [rsc.org]

A Senior Application Scientist's Guide to the ¹H NMR Spectrum Analysis of Ethyl 3-(isopropylamino)propanoate

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of ethyl 3-(isopropylamino)propanoate. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data to explain the causal relationships between molecular structure and spectral features. We will cover theoretical prediction, a detailed experimental protocol for data acquisition, and a comprehensive guide to spectral interpretation, ensuring a thorough understanding of this essential analytical technique.

Theoretical Framework: Predicting the ¹H NMR Spectrum

Before stepping into the laboratory, a robust theoretical prediction of the spectrum serves as a critical roadmap for interpretation. The structure of this compound dictates the number of signals, their positions (chemical shifts), their relative intensities (integration), and their splitting patterns (multiplicity).

The structure contains six distinct proton environments, as labeled below.

Caption: Molecular structure of this compound with unique proton environments labeled 'a' through 'g'.

Based on established principles of NMR spectroscopy, we can predict the characteristics of each signal.[1][2] The proximity to electronegative atoms (Oxygen, Nitrogen) and unsaturated groups (C=O) causes a downfield shift (higher ppm value).[3][4][5] The multiplicity is determined by the number of adjacent, non-equivalent protons (n) and follows the n+1 rule.[6][7][8]

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Label | Protons | Integration | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling To |

| a | -O-CH₂-CH₃ | 3H | ~1.25 | Triplet (t) | b (2H) |

| b | -O-CH₂ -CH₃ | 2H | ~4.12 | Quartet (q) | a (3H) |

| c | -CO-CH₂ -CH₂- | 2H | ~2.50 | Triplet (t) | d (2H) |

| d | -CH₂-CH₂ -NH- | 2H | ~2.85 | Triplet (t) | c (2H) |

| e | -NH - | 1H | 0.5 - 5.0 (variable) | Broad Singlet (br s) | None (exchange) |

| f | -NH-CH (CH₃)₂ | 1H | ~2.80 | Septet (sept) | g (6H) |

| g | -CH(CH₃ )₂ | 6H | ~1.05 | Doublet (d) | f (1H) |

-

Protons 'a' and 'b' : These form the classic ethyl ester pattern. The methylene protons ('b') are adjacent to an oxygen atom, shifting them significantly downfield to ~4.1 ppm, while the methyl protons ('a') are further away, appearing around 1.25 ppm.[9]

-

Protons 'c' and 'd' : These constitute the propanoate backbone. The protons at 'c', being alpha to the carbonyl group, are expected around 2.5 ppm.[9] The protons at 'd', adjacent to the nitrogen, will be slightly further downfield, around 2.85 ppm.

-

Proton 'e' : The amine proton signal is often a broad singlet.[6] Its chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. This exchange often decouples it from adjacent protons.[6][10][11]

-

Protons 'f' and 'g' : These form the characteristic isopropyl group pattern. The six equivalent methyl protons ('g') are split by the single methine proton ('f'), resulting in a doublet. The methine proton ('f') is split by the six methyl protons, yielding a septet.[12]

Experimental Protocol for Data Acquisition

Achieving a high-quality, interpretable spectrum is contingent upon meticulous sample preparation and the selection of appropriate acquisition parameters. This protocol outlines a self-validating system for obtaining a reliable ¹H NMR spectrum.

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Sample Preparation Methodology

-

Quantification : Accurately weigh 5-25 mg of this compound. This concentration range is optimal for routine ¹H NMR, balancing good signal-to-noise with minimal viscosity-induced line broadening.[13][14][15]

-

Solvent Selection : Choose a suitable deuterated solvent in which the compound is soluble, such as chloroform-d (CDCl₃). Deuterated solvents are essential as they are "invisible" in the ¹H spectrum and provide the deuterium signal required for the spectrometer's lock system.[13][14]

-

Dissolution : In a small vial, dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent.[13][16] This volume ensures the sample fills the active detection region of the NMR probe.[15]

-

Filtration and Transfer : If any particulate matter is present, filter the solution through a Pasteur pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube.[14][15] Solid impurities will degrade the magnetic field homogeneity, resulting in poor spectral resolution.[14][17]

-

Standardization : Although residual solvent peaks can be used for calibration, adding an internal standard like tetramethylsilane (TMS) provides a precise reference point at 0.00 ppm.[13]

-

Finalization : Cap the NMR tube securely and gently invert several times to ensure a homogeneous solution.

Spectrometer and Acquisition Parameters

The following parameters are typical for a 400-600 MHz FT-NMR spectrometer and provide a robust starting point.

-

Pulse Program : A standard one-pulse (e.g., 'zg' or 'zg30' on Bruker systems) sequence is sufficient for a simple 1D ¹H spectrum.[18]

-

Number of Scans (NS) : For a sample of this concentration, 8 to 16 scans are typically adequate to achieve a good signal-to-noise ratio.

-

Acquisition Time (AT or AQ) : An acquisition time of 2-4 seconds is standard for small molecules, allowing the Free Induction Decay (FID) to decay sufficiently while providing good digital resolution.[19][20]

-

Relaxation Delay (D1) : A delay of 1-2 seconds between pulses allows for sufficient relaxation of most protons, ensuring that the resulting integrations are reasonably accurate for qualitative purposes.[19] For highly accurate quantitative measurements, D1 should be at least 5 times the longest T₁ relaxation time.[18]

-

Spectral Width (SW) : A spectral width of 12-16 ppm is appropriate, encompassing the typical chemical shift range for organic molecules and ensuring no signals are folded.

-

Pulse Angle : A 30° or 45° pulse angle is often used instead of a 90° pulse to allow for a shorter relaxation delay, thus reducing the total experiment time without significantly compromising signal for qualitative scans.[19][21]

Spectral Interpretation: From Data to Structure

Following acquisition and standard data processing (Fourier transform, phasing, baseline correction), the spectrum is analyzed. The data below represents a realistic ¹H NMR spectrum for this compound in CDCl₃.

Table 2: Interpreted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) | Assignment (Label) | Rationale |

| 4.13 | 2H | Quartet (q) | 7.1 | b (-O-CH₂ -CH₃) | Downfield shift due to adjacent oxygen; split by 3 protons of 'a'. |

| 2.86 | 2H | Triplet (t) | 6.8 | d (-CH₂-CH₂ -NH-) | Adjacent to nitrogen; split by 2 protons of 'c'. |

| 2.79 | 1H | Septet (sept) | 6.2 | f (-NH-CH (CH₃)₂) | Adjacent to nitrogen; split by 6 protons of 'g'. |

| 2.51 | 2H | Triplet (t) | 6.8 | c (-CO-CH₂ -CH₂-) | Alpha to carbonyl; split by 2 protons of 'd'. |

| 1.26 | 3H | Triplet (t) | 7.1 | a (-O-CH₂-CH₃ ) | Standard alkyl region; split by 2 protons of 'b'. |

| 1.06 | 6H | Doublet (d) | 6.2 | g (-CH(CH₃ )₂) | Standard alkyl region; split by 1 proton of 'f'. |

| 1.01 | 1H | Broad Singlet (br s) | - | e (-NH -) | Variable shift, broad due to exchange. No observable coupling. |

Analysis Walkthrough:

-

The Ethyl Group (a, b) : The most downfield quartet at 4.13 ppm (2H) and the upfield triplet at 1.26 ppm (3H) are classic indicators of an ethyl group attached to an electronegative atom.[8][22] The identical coupling constant (J = 7.1 Hz) confirms they are coupled to each other. The chemical shift of the quartet confirms its attachment to the ester oxygen.[9]

-

The Isopropyl Group (f, g) : The doublet at 1.06 ppm integrating to 6H is characteristic of the two equivalent methyl groups of an isopropyl moiety.[12] It is coupled to the septet at 2.79 ppm (1H), which corresponds to the methine proton. The J value of 6.2 Hz is consistent for this type of vicinal coupling.

-

The Propanoate Backbone (c, d) : The two remaining signals are triplets at 2.86 ppm and 2.51 ppm, each integrating to 2H. The signal at 2.51 ppm is assigned to the protons alpha to the carbonyl ('c'), and the signal at 2.86 ppm is assigned to the protons adjacent to the amine nitrogen ('d'). Their mutual coupling is confirmed by their identical J value (6.8 Hz).

-

The Amine Proton (e) : A broad singlet is observed at 1.01 ppm. Its broadness and lack of splitting, despite being adjacent to the 'd' and 'f' protons, is characteristic of an N-H proton undergoing chemical exchange with trace amounts of water or acid in the solvent.[6][11] Its integration of 1H confirms this assignment.

Conclusion

The comprehensive analysis of the ¹H NMR spectrum provides an unambiguous confirmation of the structure of this compound. Each predicted signal finds its counterpart in the experimental data, with chemical shifts, integrations, and multiplicities aligning perfectly with the proposed molecular architecture. This guide demonstrates a systematic and self-validating approach, integrating theoretical prediction with rigorous experimental and interpretative practice. For professionals in pharmaceutical and chemical research, this level of detailed analysis is fundamental to ensuring molecular identity, purity, and the successful progression of scientific discovery.

References

- Chemical Instrumentation Facility, Iowa State University.

- Banfi, D.; Patiny, L. (2008). www.nmrdb.org: Resurrecting and processing NMR spectra on-line. Chimia, 62(4), 280-281. [Link]

- Castillo, A. M.; Patiny, L.; Wist, J. (2011). Fast and Accurate Algorithm for the Simulation of NMR spectra of Large Spin Systems. Journal of Magnetic Resonance. [Link]

- University of Leicester. How to Prepare Samples for NMR. [Link]

- Chemaxon.

- Georgia Institute of Technology. (2023).

- Boston University Chemical Instrument

- Wiley-VCH GmbH. Isopropylamine - 1H NMR Chemical Shifts. SpectraBase. [Link]

- University of Calgary. Spectroscopy Tutorial: Esters. [Link]

- University of Missouri-St. Louis, Chemistry Department. (2020). Optimized Default 1H Parameters. [Link]

- Organomation.

- University College London, Faculty of Mathematical & Physical Sciences.

- Wishart DS, et al. (2024). PROSPRE - 1H NMR Predictor. Metabolites. [Link]

- University of Wisconsin-Madison, Chemistry Department. The Acquisition Parameters. [Link]

- Chemistry Stack Exchange. (2016).

- Chemistry LibreTexts. (2022).

- University of Regensburg. H NMR Spectroscopy. [Link]

- R-NMR.

- Doc Brown's Chemistry. 1H NMR spectra of propan-2-amine. [Link]

- Wiley-VCH GmbH. Isopropylamine. SpectraBase. [Link]

- University College London. Chemical shifts. [Link]

- Michigan State University, Department of Chemistry. Proton NMR Table. [Link]

- The Royal Society of Chemistry.

- ResearchGate.

- Hansen, P. E., & Spanget-Larsen, J. (2017). A Spectroscopic Overview of Intramolecular Hydrogen Bonds of NH…O,S,N Type. Molecules, 22(1), 103. [Link]

- Foris, A. (2012). On NH NMR Chemical Shifts, Part I.

- Doc Brown's Chemistry.

- Chemistry LibreTexts. (2024). Chemical Shifts in ¹H NMR Spectroscopy. [Link]

- Human Metabolome Database.

- Allery Chemistry - A-level. (2024). NMR of ethyl ethanoate for A-level Chemistry. YouTube. [Link]

- Doc Brown's Chemistry.

- Minnesota State University Moorhead.

- Chemistry LibreTexts. (2021).

- Chemistry LibreTexts. (2024). Chemical Shifts in ¹H NMR Spectroscopy. [Link]

- University of Colorado Boulder. NMR Chemical Shifts. [Link]

- University of Calgary, Department of Chemistry. CSD Solution #13. [Link]

- OpenStax. (2023). 13.4 Chemical Shifts in 1H NMR Spectroscopy. [Link]

- eCampusOntario Pressbooks. 29.9 1H NMR Spectroscopy. [Link]